molecular formula C17H18N4O2S B2928535 Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893929-59-4

Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

Cat. No. B2928535
CAS RN: 893929-59-4
M. Wt: 342.42
InChI Key: HQMUFGMOUQMQPX-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of these compounds was designed to fit into the CDK2 active site through essential hydrogen bonding with Leu83 . The N-arylglycyl moiety in all the proposed compounds is responsible for the 2 essential hydrogen bonds with Leu83 .

Future Directions

The research on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors is ongoing, and these compounds are being further investigated for their potential in cancer treatment .

properties

IUPAC Name

ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-23-15(22)9-24-17-13-8-20-21(16(13)18-10-19-17)14-6-5-11(2)7-12(14)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMUFGMOUQMQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331628
Record name ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

CAS RN

893929-59-4
Record name ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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